molecular formula C20H30 B14684771 Cycloicosa-1,5,9,13,17-pentaene CAS No. 34057-82-4

Cycloicosa-1,5,9,13,17-pentaene

Cat. No.: B14684771
CAS No.: 34057-82-4
M. Wt: 270.5 g/mol
InChI Key: NBIGCYKXEHDWSI-UHFFFAOYSA-N
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Description

Cycloicosa-1,5,9,13,17-pentaene is a 20-membered cyclic hydrocarbon featuring five conjugated double bonds at positions 1, 5, 9, 13, and 15. Cyclic pentaenes, such as those derived from microbial, plant, or synthetic sources, often exhibit unique stereochemical configurations and functional group modifications that influence their reactivity and applications .

Properties

CAS No.

34057-82-4

Molecular Formula

C20H30

Molecular Weight

270.5 g/mol

IUPAC Name

cycloicosa-1,5,9,13,17-pentaene

InChI

InChI=1S/C20H30/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-2,7-10,15-18H,3-6,11-14,19-20H2

InChI Key

NBIGCYKXEHDWSI-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=CCCC=CCCC=CCCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cycloicosa-1,5,9,13,17-pentaene typically involves the cyclization of linear polyenes under specific conditions. One common method is the dehydrohalogenation of halogenated precursors in the presence of strong bases. Another approach involves the use of transition metal catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic methods and the development of more efficient synthetic routes may pave the way for its large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: Cycloicosa-1,5,9,13,17-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cycloicosa-1,5,9,13,17-pentaene has several applications in scientific research:

    Chemistry: Used as a model compound to study aromaticity and anti-aromaticity in large ring systems.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of cycloicosa-1,5,9,13,17-pentaene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new compounds. The compound’s reactivity is influenced by its conjugated π-electron system, which can undergo resonance stabilization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fungal-Derived Pentaene Diacid (Compound 15)

Source : Isolated from Fusarium decemcellulare F25, an endophytic fungus .
Structure : Linear pentaene diacid with carboxylic acid termini.
Activity : Exhibited antifungal activity against Colletotrichum musae (MIC = 128 μg/mL) .
Key Distinction : Unlike Cycloicosa-1,5,9,13,17-pentaene, this compound is linear and functionalized with acidic groups, enhancing its polarity and interaction with microbial membranes.

Diatom-Derived Isoprenoid Pentaenes

Examples : Haslenes (C25) and rhizenes (C30) from Rhizosolenia setigera and Pleurosigma spp. .
Structure :

  • Haslenes : Z/E-configuration at double bonds (e.g., hasla-7(20),9E,Z,23-triene).
  • Rhizenes: Predominantly E-configuration with higher unsaturation. Biosynthesis: Influenced by strain and environmental factors (e.g., increased temperature promotes Z-to-E isomerization) . Key Distinction: These isoprenoids are branched and lack cyclic backbones, unlike this compound. Their ecological roles include adaptation to marine environments and serving as biogeochemical markers .

Pentaene Macrolides (Fungichromin and Derivatives)

Source: Produced by Saccharothrix yanglingensis Hhs.015 . Structure: 28-membered macrocyclic lactones with a pentaene chain. Activity: Potent antifungal agents against Valsa mali (novel compound 1′-deoxyfungichromin reported) . Key Distinction: The macrocyclic lactone ring distinguishes these from this compound, enabling membrane-targeting activity via amphipathic interactions .

Diterpene Pentaenes (Phytapentaenes and Springenes)

Examples : 1,3-(20),6,10,14-phytapentaene, β-springene, and 3,7,11,15-tetramethylhexadeca-1,3,6,10,14-pentaene .
Structure : Linear or branched diterpenes with pentaene motifs.
Biosynthesis : Derived from geranylgeranyl diphosphate (GGDP) via bacterial cyclases .
Key Distinction : These compounds are acyclic and feature methyl branching, contrasting with the cyclic conjugation of this compound.

Plant-Derived Linear Pentaene with Anticancer Activity

Example: (5E,9Z,13Z)-2,6,10,14,18-Pentamethylnonadeca-1,5,9,13,17-pentaene from Hygrophila schulli . Structure: 19-carbon linear chain with five double bonds and methyl branches. Activity: Inhibits lung cancer cell line A549 proliferation . Key Distinction: The acyclic structure and methyl substituents enhance lipophilicity, differing from the cyclic framework of this compound.

Comparative Data Tables

Table 1: Structural Comparison of Pentaene Compounds

Compound Class Backbone Functional Groups Key Features Source
This compound Cyclic (C20) None Conjugated double bonds Hypothetical/Synthetic
Fungal Pentaene Diacid Linear Carboxylic acids Antifungal activity Fungus
Diatom Haslenes/Rhizenes Branched Isoprenoid chains Environmental adaptation Diatoms
Pentaene Macrolides Macrocyclic Lactone ring Membrane-targeting antifungals Actinomycete
Diterpene Pentaenes Linear/Branched Methyl branches Bacterial biosynthesis Bacteria
Plant-Derived Pentaene Linear Methyl groups Anticancer activity Plant
Synthetic Polycyclic Pentaene Polycyclic Nitrogen heteroatoms Pharmaceutical potential Synthetic

Key Findings and Contradictions

  • Structural Diversity : Pentaenes vary from linear to cyclic, with functional groups (e.g., acids, lactones) dictating bioactivity .
  • Environmental Influence : Diatom pentaene configurations shift with temperature and salinity, altering their ecological roles .
  • Antifungal Potency: Fungal and actinomycete-derived pentaenes show varying MIC values, suggesting structure-activity dependencies .

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